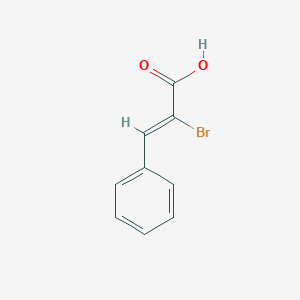
Cinnamic acid, alpha-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamic acid, alpha-bromo-, also known as alpha-bromocinnamic acid, is a chemical compound that has been used in various scientific research studies. This compound is a derivative of cinnamic acid, which is a common organic compound found in plants. Alpha-bromocinnamic acid has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Cinnamic acid, alpha-bromo-innamic acid is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes in the body. It has also been suggested that it may act by binding to certain receptors in the body.
Biochemische Und Physiologische Effekte
Alpha-bromocinnamic acid has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties. It has also been found to have antitumor activity. In addition, it has been found to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cinnamic acid, alpha-bromo-innamic acid in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using Cinnamic acid, alpha-bromo-innamic acid is that it may have toxic effects on certain cells and tissues.
Zukünftige Richtungen
There are several future directions for research on Cinnamic acid, alpha-bromo-innamic acid. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, research could be done to optimize the synthesis of Cinnamic acid, alpha-bromo-innamic acid and to develop new methods for its synthesis.
Synthesemethoden
The synthesis of Cinnamic acid, alpha-bromo-innamic acid can be achieved through different methods. One of the most common methods is the bromination of cinnamic acid. This is done by adding bromine to a solution of cinnamic acid in acetic acid. The reaction results in the formation of Cinnamic acid, alpha-bromo-innamic acid and hydrogen bromide. Other methods of synthesis include the use of N-bromosuccinimide and bromine water.
Wissenschaftliche Forschungsanwendungen
Alpha-bromocinnamic acid has been used in various scientific research studies. One of its main applications is in the field of organic synthesis. It has been used as a starting material for the synthesis of other organic compounds. It has also been used as a reagent in the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
1727-53-3 |
|---|---|
Produktname |
Cinnamic acid, alpha-bromo- |
Molekularformel |
C10H12O4 |
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
(Z)-2-bromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
InChI-Schlüssel |
HBMGEXMZDMAEDN-VURMDHGXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\Br |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)Br |
Piktogramme |
Irritant |
Synonyme |
Cinnamic acid, alpha-bromo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
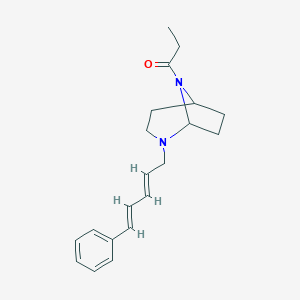
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
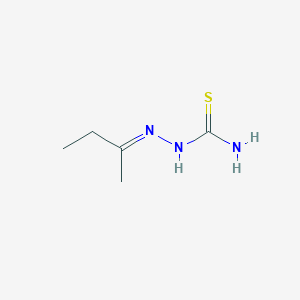
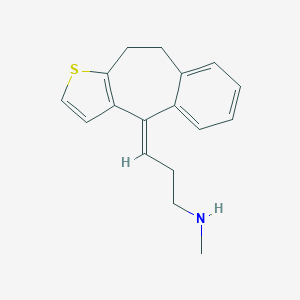
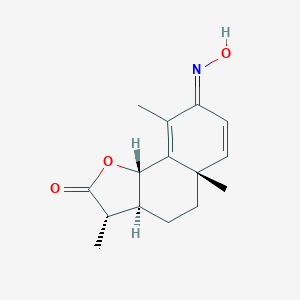
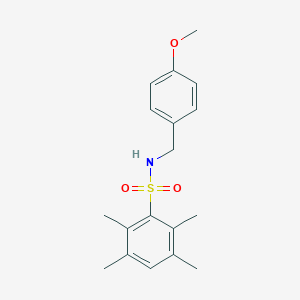


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

